Journal Name:Journal of Pharmaceutical Innovation
Journal ISSN:1872-5120
IF:2.538
Journal Website:http://www.springer.com/biomed/pharmacology+%26+toxicology/journal/12247
Year of Origin:2006
Publisher:Springer New York
Number of Articles Per Year:32
Publishing Cycle:
OA or Not:Not
Phase Complex and Chemical Interaction in the Ternary Reciprocal System Li+,Rb+||Br–, $${\text{CrO}}_{4}^{{2 - }}$$
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-17 , DOI: 10.1134/s0020168522110085
Abstract—The phase complex of a ternary reciprocal system of lithium and rubidium bromides and chromates has been studied theoretically and experimentally for the first time. We have divided the phase complex into secondary phase compatibility triangles and obtained a linear phase tree, in which the vertices of each simplex describe crystallizing phases. Using the ion balance method, we have described chemical transformations and predicted crystallizing phases for mixtures with a preset composition. Using data for the bounding systems, we have constructed a computer 3D model of the phase complex and obtained polythermal and isothermal sections and liquidus surface isotherms. Using differential thermal analysis and X-ray diffraction, we have demonstrated adequacy of the proposed division into simplexes. Phase equilibria in the system have been studied experimentally, and we have determined the composition and melting point of ternary invariant points. The composition of the ternary eutectic E3 245 is recommended for use as a fusible electrolyte for electrochemical cells. Comparison of experimental data with prediction results derived from the model demonstrates adequacy of modeling of phase equilibria with the use of a 3D model.
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Kinetics of Yttrium Aluminum Garnet Formation from Amorphous Phase of Hydrosols Differing in Composition
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-27 , DOI: 10.1134/s0020168522120093
Abstract—The conditions and kinetics of yttrium aluminum garnet (YAG) crystallization from an X-ray amorphous mixture of hydrated yttrium and aluminum compounds (with a stoichiometric yttrium to aluminum ratio) containing various functional groups have been studied by simultaneous thermal analysis, and temperature variations of the composition of conversion products have been monitored by X-ray diffraction. The technique used to analyze nonisothermal differential scanning calorimetry data in order to assess parameters and gain detailed insight into the mechanism of YAG formation can serve as a basis for predicting temperature and time conditions of formation of not only YAG but also other functional crystalline phases in designing modified and novel ceramic and glass-ceramic materials.
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Fragility and Elastic Moduli of Chalcogenide Glasses
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-17 , DOI: 10.1134/s0020168522110103
Abstract—Glass fragility m of glasses has been calculated by two distinct methods. We have studied correlation between m and K/G. The fragility of glasses in the As–S–Tl system rises linearly and that of glasses in the P–Se–Te, AsSe—TlSe, and Sb–Ge–Se systems decreases linearly with increasing K/G. We have derived a relation between glass fragility and temperature band δTg.
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Influence of Size and Surface Effects on Electrical Transport Properties of NiO Nanoparticles Produced in a Vacuum Arc Discharge
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-01-23 , DOI: 10.1134/s0020168522100077
Abstract—We have studied the influence of the size of nickel oxide nanoparticles on their resistive and capacitive properties. The nanoparticles have been synthesized by vacuum arc deposition and characterized by X-ray diffraction and electron microscopy. The results demonstrate that raising the substrate temperature from 300 to 600 K increases the size of the forming nanoparticles from 3.2 to 32.7 nm. The frequency dependences of the ac conductivity, impedance, dielectric permittivity, and dielectric loss tangent of the NiO nanoparticles in the range form 50 Hz to 5 MHz are influenced by their size. In the size range studied, the impedance spectroscopy results we obtained can be interpreted in terms of the relative fraction of interfaces. The transport properties of the 12.1-nm particles differ from those of both the larger and smaller particles, which can be understood in terms of the volume fraction of interparticle boundaries.
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Effect of the Doped Growth Charge Preparation Process on the Growth Conditions and Properties of LiNbO3:B:Mg Single Crystals
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2022-11-23 , DOI: 10.1134/s0020168522090023
Abstract—This paper presents a comparative analysis of the magnesium dopant distribution in the melt–crystal system during Czochralski growth of LiNbO3:B:Mg lithium niobate single crystals from a melt via sequential dilution of the melt with a nominally pure LiNbO3 growth charge. In the growth process, we used granulated growth charges prepared by two procedures: using homogeneous doping of a Nb2O5:B:Mg + Li2CO3 precursor and by solid-state reaction in a Li2CO3 + Nb2O5 + H3BO3 + MgO mixture. It has been shown that, all other crystal growth conditions being the same, homogeneous doping allows more magnesium (by ~25%) to be introduced into crystals, whereas the boron concentration remains at a trace level. The optical quality of the crystals has been assessed by a high-speed method, and their piezoelectric modulus d333 has been determined. The results demonstrate that lithium niobate single crystals with high optical quality can be obtained using both doping procedures. The choice of the growth process for LiNbO3:B:Mg single crystals will depend on its cost effectiveness.
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Structure, Mechanical Properties, Thermal Stability, and Chemical Stability of Metastable Ti1 – xAlxN (x = 0.03–0.05) Solid Solutions Prepared as Arc PVD Coatings on WC–Co Alloys
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-01-23 , DOI: 10.1134/s002016852210003x
Abstract—We report a comparative study of the chemical and thermal stability and mechanical properties of arc PVD TiN and Ti0.97Al0.03N coatings. Heating the coatings in vacuum to 600 and 700°C has been shown to cause an increase in crystallite size and a decrease in biaxial macrostress, lattice parameter, and lattice strain. These effects are due to thermally activated structure restoration processes associated with annihilation of defects generated during the growth of the coatings. The stress relaxation rate in the Ti0.97Al0.03N coating is higher because it contains a higher defect density. At 700°C, the Ti0.97Al0.03N solid solution undergoes spinodal decomposition into TiN and AlN (FCC). Unlike those of the TiN coating, the hardness and the parameters H3/E2 and H/E of the Ti0.97Al0.03N coating remain essentially unchanged as the annealing temperature is raised to 700°C, which is due to dispersion hardening as a result of the spinodal decomposition. The coatings exhibit similar behavior in acidic and alkaline media, but Ti0.97Al0.03N has a somewhat higher oxidation resistance in air at 550°C.
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Direct Synthesis of Copper and Copper Oxide Nanoparticles from Bulk Materials by the Induction Flow Levitation Technique
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2022-11-23 , DOI: 10.1134/s0020168522090060
Abstract—Cu, Cu@Cu2O, and CuO nanoparticles have been prepared by the induction flow levitation method using bulk copper. The method offers a number of advantages, such as a high production rate, continuity of the nanoparticle synthesis process, the ability to vary the nanoparticle size in a wide range, and contactless heating, which ensures high purity of the synthesis product. To obtain nanoparticles with a core–shell structure and copper oxide nanoparticles, oxygen was introduced into different zones of the quartz reactor used. The synthesized nanoparticles have been characterized by a number of physicochemical methods.
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Synthesis of B4C/ZrB2 Composite Powders via Boron Carbide Reduction for Ceramic Fabrication
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2022-11-23 , DOI: 10.1134/s0020168522090059
Abstract—In this paper, we report the preparation of a B4C/ZrB2 composite powder material via boron carbide reduction of zirconium oxide in the presence of carbon nanofiber as a carbon reducing agent. The material was synthesized in the temperature range 1200–1900°C in 20 min. The optimal synthesis temperature was 1650°C, independent of the starting-mixture composition. We have studied characteristics of the composite powders containing 10–30 mol % ZrB2. The 50% particle size of the composite powders with the compositions studied does not exceed 9.5 μm. The powders consist of aggregated particles of the B4C and ZrB2 phases up to 10 and 40 μm in size, respectively. Visual analysis of micrographs of the powders showed that the mixtures containing 20–30 mol % ZrB2 had a uniform modifying additive distribution over the B4C particles and that the content of large and medium inclusions did not exceed 15 vol %. The specific surface area of the samples ranged from 1.3 to 2.1 m2/g. The zirconium diboride particles were uniformly distributed over the boron carbide matrix. Increasing the ZrB2 content of the composite powder material from 10 to 30 mol % improved the thermal stability of the material in an oxidizing medium. The composite material is potentially attractive for ceramic fabrication.
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Study of the Composition of Low-Molecular Compounds in Oligomethylhydridesiloxanes
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-28 , DOI: 10.1134/s0020168522140072
AbstractThe presence of reactive hydrogen-silyl (SiH) bonds in oligomethylhydridesiloxanes provides their widespread use in the building, paper, textile, and rubber industries. Low-molecular fractions of methylhydridesiloxanes, both cyclic and linear, adversely affect the operational properties of oligomer-based materials. The main goal of the present study is detection and identification of these fractions in a 136-157M commercial product, as well as in the co-oligomers synthesized from it. The method of gas chromatography–mass spectrometry has been used in the study. First, it has been proved that an increase in the temperature of the column and evaporator from 60 to 300°C does not change the composition of the low-molecular fractions. Consequently, there is no depolymerization processes related to the formation of low-molecular compounds during the analysis. To perform a qualitative analysis, the components of low-molecular fraction have been separated on a capillary column and then identified using a mass detector with an ion trap. It is shown that electron ionization triggers fragmentation of molecules and the formation of positively charged ions. As for methylhydridesiloxanes, cations with a molecular weight of [M – 15]+ arising from the rupture of the carbon-silyl bond are formed first. When such a rupture occurs in cyclosiloxanes with a total number of units of more than four, further dissociation processes can occur with the detachment of the neutral fragment (methylsilane) and the formation of bicyclosiloxane cations. Since the set of positive ions is individual for each of the components and depends on \({{\left[ {\text{M}} \right]}^{{ + \bullet }}}\), a component-wise description of the entire low-molecular fraction becomes possible with a high degree of reliability. It is shown that, for the commercial sample under consideration, it can be described by two homologous series: cyclic \({\text{D}}_{m}^{{\text{H}}}\), where m ≥ 4, and linear siloxanes \({{{\text{M}}}_{2}}{\text{D}}_{n}^{{\text{H}}}\), where n ≥ 1.
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Bismuth Monocation IR Photoluminescence in Mixed Cyclotriphosphates of Alkali and Alkaline Earth Metals
Journal of Pharmaceutical Innovation ( IF 2.538 ) Pub Date: 2023-02-27 , DOI: 10.1134/s002016852212010x
Abstract—Polycrystalline samples of the mixed cyclotriphosphates KMgP3O9, KCaP3O9, RbMgP3O9, RbCaP3O9, CsCaP3O9, and CsSrP3O9 containing Bi+ bismuth impurity monocations have been prepared via crystallization from a melt of appropriate composition. The presence of Bi+ is responsible for broadband bright near-IR luminescence in all of the materials. The shape of the photoluminescence and photoluminescence excitation spectra has been shown to be determined by the nature of the alkaline earth cation in the composition in the cyclotriphosphates and the symmetry of the local environment of the Bi+ ions under the assumption that they isomorphously substitute for alkali metal cations in the crystal lattice of the cyclotriphosphates. The characteristic photoluminescence decay time is also determined by the symmetry of the local environment of Bi+.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 PHARMACOLOGY & PHARMACY 药学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.80 20 Science Citation Index Expanded Not
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